7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene: is an organic compound belonging to the class of naphthalenes It is characterized by a methoxy group at the 7th position and two methyl groups at the 1st position of the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and methoxybenzene.
Methylation: The methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Catalyst Recycling: Implementing catalyst recycling processes to reduce costs and environmental impact.
Purification: Employing distillation and crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene involves:
Molecular Targets: It interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and metabolism.
Effects: The compound exerts its effects by binding to target molecules, altering their activity, and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1-dimethyl-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group, making it less polar.
7-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the additional methyl groups, affecting its steric properties.
1,1-dimethyl-2-methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but with the methoxy group at a different position.
Uniqueness
7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the methoxy and methyl groups, which influence its chemical reactivity and biological activity.
Properties
CAS No. |
23203-50-1 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.3 |
Purity |
95 |
Origin of Product |
United States |
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